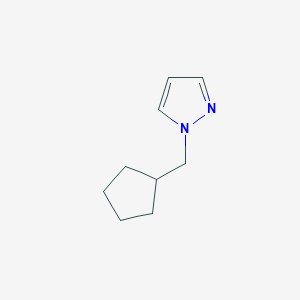

1-(cyclopentylmethyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-(cyclopentylmethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-9(4-1)8-11-7-3-6-10-11/h3,6-7,9H,1-2,4-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKZICCTAUACMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(cyclopentylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(cyclopentylmethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the primary synthetic route, experimental protocols, and relevant characterization data.

Introduction

This compound belongs to the N-alkylated pyrazole family, a class of compounds known for a wide range of biological activities. The pyrazole moiety is a common scaffold in many pharmaceuticals. The synthesis of specifically N-substituted pyrazoles is a critical step in the development of new chemical entities with potential therapeutic applications. The most direct and widely employed method for the synthesis of this compound is the N-alkylation of the pyrazole ring.

Synthetic Pathway: N-Alkylation of Pyrazole

The synthesis of this compound is typically achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl electrophile, most commonly (bromomethyl)cyclopentane. This reaction proceeds via the deprotonation of the pyrazole nitrogen, followed by a nucleophilic substitution reaction.

Caption: General reaction scheme for the N-alkylation of pyrazole.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in a single source, the following procedures are based on established methods for the N-alkylation of pyrazoles with alkyl halides. Two common protocols are provided, one using sodium hydride (a strong base) and another using potassium carbonate (a milder base).

Protocol 1: N-Alkylation using Sodium Hydride in DMF

This method is suitable for achieving high yields and is a common choice for laboratory-scale synthesis.

Materials:

-

Pyrazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

(Bromomethyl)cyclopentane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), a solution of pyrazole (1.0 equivalent) in anhydrous DMF is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour to ensure complete deprotonation, resulting in the formation of the sodium pyrazolide salt.

-

The mixture is cooled back to 0 °C, and a solution of (bromomethyl)cyclopentane (1.05 equivalents) in anhydrous DMF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This protocol employs a milder base and is often preferred for its operational simplicity and safety.

Materials:

-

Pyrazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

(Bromomethyl)cyclopentane

-

Anhydrous Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixture of pyrazole (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and (bromomethyl)cyclopentane (1.1 equivalents) in anhydrous acetonitrile is stirred at reflux (approximately 82 °C).

-

The reaction progress is monitored by TLC. The reaction is typically complete within 24-48 hours.

-

After cooling to room temperature, the solid is filtered off and washed with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) provides the pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical N-alkylation reactions of pyrazoles.

| Parameter | Protocol 1 (NaH/DMF) | Protocol 2 (K₂CO₃/CH₃CN) |

| Reactant Ratios | ||

| Pyrazole | 1.0 eq | 1.0 eq |

| Base | 1.1 eq (NaH) | 2.0 eq (K₂CO₃) |

| (Bromomethyl)cyclopentane | 1.05 eq | 1.1 eq |

| Reaction Conditions | ||

| Temperature | 0 °C to RT | Reflux (~82 °C) |

| Reaction Time | 12 - 24 h | 24 - 48 h |

| Expected Outcome | ||

| Yield | 70 - 90% | 60 - 80% |

| Purity (after chromatography) | > 95% | > 95% |

Characterization Data

The structural confirmation of the synthesized this compound is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table provides the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of similar N-alkylated pyrazoles.

| ¹H NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-3 (Pyrazole) | ~ 7.5 | d | 1H | Pyrazole ring proton |

| H-5 (Pyrazole) | ~ 7.5 | d | 1H | Pyrazole ring proton |

| H-4 (Pyrazole) | ~ 6.2 | t | 1H | Pyrazole ring proton |

| -CH₂- (Methylene bridge) | ~ 4.0 | d | 2H | Methylene protons attached to the pyrazole nitrogen |

| -CH- (Cyclopentyl) | ~ 2.3 | m | 1H | Methine proton of the cyclopentyl group |

| -CH₂- (Cyclopentyl) | ~ 1.5 - 1.8 | m | 8H | Methylene protons of the cyclopentyl group |

| ¹³C NMR (CDCl₃) | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-3 (Pyrazole) | ~ 139 | Pyrazole ring carbon |

| C-5 (Pyrazole) | ~ 129 | Pyrazole ring carbon |

| C-4 (Pyrazole) | ~ 105 | Pyrazole ring carbon |

| -CH₂- (Methylene bridge) | ~ 58 | Methylene carbon attached to the pyrazole nitrogen |

| -CH- (Cyclopentyl) | ~ 40 | Methine carbon of the cyclopentyl group |

| -CH₂- (Cyclopentyl) | ~ 30 | Methylene carbons of the cyclopentyl group |

| -CH₂- (Cyclopentyl) | ~ 25 | Methylene carbons of the cyclopentyl group |

Mass Spectrometry (MS)

-

Expected Molecular Weight: 150.22 g/mol

-

Expected Molecular Ion (M⁺) or [M+H]⁺: m/z = 150 or 151

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A typical experimental workflow for the synthesis of the target compound.

Conclusion

The synthesis of this compound is readily achievable through the standard N-alkylation of pyrazole. The choice of base and solvent can be adapted to suit laboratory capabilities and safety considerations, with both strong and mild basic conditions providing viable routes to the desired product. The provided experimental protocols and characterization data serve as a comprehensive guide for researchers engaged in the synthesis of this and related N-alkylated pyrazole derivatives for applications in drug discovery and development.

An In-depth Technical Guide to the Chemical Properties of 1-(cyclopentylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the available chemical and biological information for 1-(cyclopentylmethyl)-1H-pyrazole. Due to a lack of specific experimental data for this exact compound in publicly accessible databases, this guide leverages data from structurally similar pyrazole derivatives and established principles of pyrazole chemistry to infer its properties and potential applications. This guide is intended to serve as a foundational resource for researchers interested in this and related molecular scaffolds.

Introduction

Pyrazole and its derivatives are a well-established class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold in numerous pharmacologically active agents.[3] The presence of this nucleus in drugs such as the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the anti-cancer agent crizotinib underscores its therapeutic potential.[1][4] The substituent at the N1 position of the pyrazole ring plays a crucial role in modulating the compound's physicochemical properties and biological activity. This guide focuses on the N-substituted pyrazole, this compound, providing a detailed, albeit inferred, profile of its chemical properties.

Chemical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted) | 1-cyclopentyl-5-methyl-1H-pyrazole[5] | 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole[6] | Pyrazole[7] |

| Molecular Formula | C₉H₁₄N₂ | C₉H₁₄N₂ | C₉H₁₁F₃N₂ | C₃H₄N₂ |

| Molecular Weight | 150.22 g/mol | 150.2 g/mol | 204.19 g/mol | 68.08 g/mol |

| Melting Point | Not available | Not available | Not available | 66-70 °C |

| Boiling Point | Not available | Not available | ~294.4 ± 35.0 °C | 186-188 °C |

| Density | Not available | Not available | Not available | Not available |

| pKa | ~2-3 (Predicted) | Not available | Not available | 2.52 |

| Solubility | Predicted to be soluble in organic solvents. | Not available | Not available | Soluble in water |

Note: The properties for this compound are estimations based on its structure and data from related compounds.

The introduction of the lipophilic cyclopentylmethyl group at the N1 position is expected to decrease water solubility and increase solubility in nonpolar organic solvents compared to the parent pyrazole. The basicity of the pyrazole ring is relatively low, with the pKa of the conjugate acid being around 2.5.[8]

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound was not found, a general and robust method for the synthesis of N-alkylated pyrazoles involves the reaction of pyrazole with an appropriate alkyl halide in the presence of a base.

Reaction: N-Alkylation of Pyrazole

Reagents:

-

Pyrazole

-

Cyclopentylmethyl bromide (or chloride)

-

Potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

-

To a solution of pyrazole (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add cyclopentylmethyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The structure of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the protons on the pyrazole ring and the cyclopentylmethyl group. The chemical shifts of the pyrazole protons are typically in the aromatic region.

-

¹³C NMR will show distinct resonances for the carbon atoms of the pyrazole ring and the cyclopentylmethyl substituent.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (150.22 m/z). Fragmentation patterns can provide further structural information.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the C-H, C=C, and C=N bonds within the molecule.

Potential Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound have not been identified. However, the broader class of pyrazole derivatives is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] The cyclopentyl moiety can enhance lipophilicity, which may improve cell membrane permeability and bioavailability.

Given the lack of specific data, a hypothetical workflow for screening the biological activity of this compound is presented below.

Caption: General Workflow for Biological Activity Screening

This generalized workflow illustrates the logical progression from compound synthesis to in vitro and in vivo testing to identify potential therapeutic applications.

Logical Relationships in Drug Discovery

The development of a novel pyrazole derivative like this compound would typically follow a structured drug discovery and development pipeline.

Caption: Drug Discovery and Development Pipeline

This diagram outlines the major stages involved in taking a novel chemical entity from initial concept to a potential therapeutic agent.

Conclusion

While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its likely chemical properties, a general synthetic route, and a framework for its potential biological evaluation. The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, and N-substituted derivatives with lipophilic groups like cyclopentylmethyl warrant further investigation for their therapeutic potential. Future experimental work is necessary to fully elucidate the physicochemical properties and pharmacological profile of this specific compound.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol | C9H14N2O | CID 65212407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE | 1171370-67-4 | 95 [smolecule.com]

- 6. Buy 1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole (EVT-13637758) [evitachem.com]

- 7. Pyrazole - Wikipedia [en.wikipedia.org]

- 8. ijpsr.info [ijpsr.info]

- 9. researchgate.net [researchgate.net]

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of 1-(Cyclopentylmethyl)-1H-pyrazole

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the crystal structure of 1-(cyclopentylmethyl)-1H-pyrazole. As of the date of this publication, a definitive crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases. However, this document provides a comprehensive overview of the anticipated structural characteristics based on known pyrazole derivatives, outlines detailed experimental protocols for its determination, and presents a framework for data presentation. This guide is intended to serve as a valuable resource for researchers undertaking the synthesis and structural elucidation of this and related pyrazole compounds.

Introduction: The Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a cornerstone in medicinal chemistry and materials science.[1] The substitution pattern on the pyrazole ring significantly influences its physicochemical properties and biological activity. The title compound, this compound, features a flexible cyclopentylmethyl group at the N1 position, which is expected to impact its crystal packing and intermolecular interactions. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for controlling polymorphism, solubility, and ultimately, the efficacy of active pharmaceutical ingredients.

While the specific crystal structure of this compound remains to be determined, analysis of related pyrazole structures allows for informed predictions. Pyrazole rings are generally planar, and their crystal packing is often governed by a variety of intermolecular interactions, including hydrogen bonding (in N-unsubstituted pyrazoles), C-H···N interactions, and π-π stacking.[2][3]

General Crystallographic Characteristics of Substituted Pyrazoles

Studies on various 1-substituted pyrazole derivatives reveal common structural motifs and crystallographic parameters.

Molecular Geometry: The pyrazole ring itself is typically planar or nearly planar.[4] Bond lengths and angles are generally consistent with those of an aromatic system.[5] The orientation of the cyclopentylmethyl substituent relative to the pyrazole ring will be a key feature of the molecular conformation, likely influenced by steric factors and the minimization of intramolecular strain.

Intermolecular Interactions: In the absence of the N-H proton, which is a strong hydrogen bond donor in unsubstituted pyrazoles, the crystal packing of 1-substituted pyrazoles is dictated by weaker interactions.[1] For this compound, the following interactions are anticipated:

-

C-H···N Interactions: Hydrogen atoms from the cyclopentyl ring and the methylene bridge may form weak hydrogen bonds with the N2 atom of the pyrazole ring of neighboring molecules.

-

π-π Stacking: The pyrazole rings of adjacent molecules may engage in offset π-π stacking interactions.[6]

-

Van der Waals Forces: The aliphatic cyclopentylmethyl group will contribute significantly to the overall crystal packing through van der Waals interactions.

The interplay of these forces will determine the final crystal lattice. The flexibility of the cyclopentyl group may also lead to the possibility of conformational polymorphism.

Proposed Experimental Protocols

To determine the crystal structure of this compound, a systematic experimental approach is required. This involves the synthesis of the compound, the growth of high-quality single crystals, and subsequent analysis by single-crystal X-ray diffraction.

Synthesis of this compound

A plausible synthetic route involves the alkylation of pyrazole with a suitable cyclopentylmethyl halide. A general procedure is outlined below:

-

Deprotonation of Pyrazole: To a solution of pyrazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the pyrazole ring, forming the pyrazolide anion.

-

Alkylation: Add cyclopentylmethyl bromide (or a related halide) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] Several methods should be attempted:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent in which it is readily soluble is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained (typically >0.1 mm in all dimensions), the following steps are performed:[7][8]

-

Crystal Mounting: A single crystal is selected and mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various factors.[8]

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods for small molecules.[7] This yields an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Data Presentation

All quantitative crystallographic data should be summarized in a standardized format for clarity and comparison. The following table presents a template for reporting the crystal data and structure refinement details for this compound.

| Parameter | Value (To be determined) |

| Empirical Formula | C9H14N2 |

| Formula Weight | 150.22 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) or 1.54178 (Cu Kα) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (Mg/m³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Theta Range for Data Collection (°) | To be determined |

| Index Ranges | To be determined |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| Completeness to Theta (%) | To be determined |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | To be determined |

| Goodness-of-Fit on F² | To be determined |

| Final R Indices [I>2sigma(I)] | To be determined |

| R Indices (all data) | To be determined |

| Largest Diff. Peak and Hole (e.Å⁻³) | To be determined |

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure is a critical component of the research plan. The following diagram, generated using the DOT language, illustrates this workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Solubility of 1-(Cyclopentylmethyl)-1H-pyrazole in Organic Solvents

For: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 1-(cyclopentylmethyl)-1H-pyrazole in organic solvents. Due to the absence of specific experimental data for this compound in publicly accessible literature, this document provides a comprehensive overview based on the physicochemical properties of the parent molecule, pyrazole, and its alkyl-substituted derivatives. It includes a predicted solubility profile, detailed experimental protocols for solubility determination, and a logical workflow for assessing the solubility of this and similar compounds. This guide is intended to serve as a valuable resource for researchers working with novel pyrazole derivatives in areas such as medicinal chemistry and materials science.

Introduction

Predicted Physicochemical Properties and Solubility Profile

The solubility of a compound is primarily governed by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding. The structure of this compound, featuring a polar pyrazole ring and a nonpolar cyclopentylmethyl substituent, suggests it will exhibit a nuanced solubility profile.

Based on the general principle of "like dissolves like," and data for related compounds, a qualitative prediction of solubility in common organic solvents is presented in Table 1. The parent compound, pyrazole, is soluble in polar organic solvents like ethanol and acetone and has limited solubility in nonpolar solvents. The addition of the nonpolar cyclopentylmethyl group is expected to increase its solubility in nonpolar solvents and decrease its solubility in highly polar solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The pyrazole ring can engage in hydrogen bonding with protic solvents. |

| Water | Low | The nonpolar cyclopentylmethyl group significantly reduces aqueous solubility. | |

| Polar Aprotic | Acetone, Acetonitrile | High | Good dipole-dipole interactions with the pyrazole ring are expected. |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a universal solvent for many organic compounds. | |

| N,N-Dimethylformamide (DMF) | Very High | DMF is another excellent solvent for a wide range of organic molecules. | |

| Nonpolar | Hexane, Cyclohexane | Moderate to High | The nonpolar alkyl substituent will favorably interact with nonpolar solvents. |

| Toluene | High | Aromatic stacking and van der Waals forces will promote solubility. | |

| Diethyl Ether | High | Ether is a good solvent for moderately polar to nonpolar compounds. | |

| Chlorinated | Dichloromethane (DCM) | Very High | DCM is an effective solvent for a broad range of organic compounds. |

| Chloroform | Very High | Similar to DCM, it is expected to be a good solvent for this compound. |

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound, standardized experimental methods should be employed. The following protocols describe the thermodynamic and kinetic solubility assays commonly used in pharmaceutical and chemical research.[1][2][3]

This method determines the equilibrium solubility of a compound in a given solvent.[2]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Screw-capped vials

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a screw-capped vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][4][5]

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Selected organic solvents

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure:

-

Dispense the selected organic solvents into the wells of a 96-well plate.

-

Add a small, fixed volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations.

-

Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

-

Alternatively, for UV-Vis detection, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured.[1]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific, experimentally determined solubility data for this compound in organic solvents is not currently published, this technical guide provides a robust framework for researchers. The predicted solubility profile, based on the principles of chemical structure and polarity, offers a strong starting point for solvent selection. Furthermore, the detailed experimental protocols for both thermodynamic and kinetic solubility assays provide the necessary tools for the empirical determination of this crucial physicochemical property. The provided workflows offer a clear visual guide for the execution of these experiments. This information is vital for the effective use of this compound in synthesis, purification, and various applications within drug discovery and materials science.

References

A Technical Guide to the Discovery and History of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry and agrochemical research.[1][2] Its journey, from an unexpected laboratory synthesis in the late 19th century to its central role in blockbuster drugs and essential crop protectants, is a testament to its versatile chemistry and significant biological activity.[3][4] This technical guide provides an in-depth exploration of the discovery and historical development of pyrazole and its derivatives. It covers the foundational synthetic methodologies, chronicles the evolution of their applications, and presents key quantitative data and experimental protocols for a scientific audience.

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

The history of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly produced a pyrazolone derivative he named antipyrine.[5][6] This discovery not only led to the first commercially successful synthetic antipyretic and analgesic but also prompted Knorr to formally name this class of compounds "pyrazole".[5][7][8] While Knorr synthesized the first derivative, the parent pyrazole ring was first synthesized by Edward Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[9][10] An alternative synthesis was developed by Hans von Pechmann in 1898, who prepared pyrazole from acetylene and diazomethane.[7]

For decades, pyrazoles were considered purely synthetic constructs.[11] This changed in 1959 with the isolation of the first natural pyrazole, 1-pyrazolyl-alanine, from the seeds of watermelons, highlighting that nature also utilizes this versatile heterocyclic scaffold.[1][7][12]

Table 1: Key Milestones in the History of Pyrazole

| Year | Discovery / Event | Key Scientist(s) | Significance |

| 1883 | Synthesis of Antipyrine (a pyrazolone derivative) and coining of the term "pyrazole".[5][7][8] | Ludwig Knorr | First synthesis of a pyrazole derivative; introduction of the first major synthetic antipyretic drug.[5][6] |

| 1889 | First synthesis of the parent pyrazole compound.[9][10] | Edward Buchner | First laboratory creation of the fundamental pyrazole ring structure. |

| 1898 | Alternative synthesis of pyrazole from acetylene and diazomethane.[7] | Hans von Pechmann | Provided a classical method for synthesizing the parent heterocycle. |

| 1959 | Isolation of 1-pyrazolyl-alanine from watermelon seeds.[1][2][7] | Not Specified | First discovery of a pyrazole derivative occurring in nature. |

Foundational Synthetic Methodologies

The accessibility and versatility of the pyrazole ring are largely due to robust and straightforward synthetic routes developed over the past century.

The Knorr Pyrazole Synthesis

The most significant and enduring method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[13][14][15] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[10][16][17] The reaction is highly efficient, often proceeding with high yields, and its use of readily available starting materials has made it a cornerstone of heterocyclic chemistry.[18]

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Pyrazole - Wikipedia [en.wikipedia.org]

- 8. ijrpr.com [ijrpr.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mdpi.com [mdpi.com]

- 11. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmajournal.net [pharmajournal.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. chemhelpasap.com [chemhelpasap.com]

Theoretical and Computational Analysis of 1-(Cyclopentylmethyl)-1H-pyrazole: A Guide for Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical and computational properties of 1-(cyclopentylmethyl)-1H-pyrazole, a novel heterocyclic compound with potential applications in drug discovery. The following sections detail the molecular modeling, quantum chemical calculations, and simulated biological interactions of this compound, offering a comprehensive resource for researchers and scientists in the field.

Molecular Structure and Properties

The foundational aspect of understanding the biological activity of this compound lies in its three-dimensional structure and electronic properties. Computational methods provide a powerful tool for elucidating these characteristics.

Optimized Molecular Geometry

The geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set. The resulting bond lengths and angles represent the molecule's lowest energy conformation in a vacuum.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | N1-N2 | 1.345 |

| N2-C3 | 1.328 | |

| C3-C4 | 1.421 | |

| C4-C5 | 1.356 | |

| C5-N1 | 1.367 | |

| N1-C6 | 1.478 | |

| C6-C7 | 1.542 | |

| **Bond Angles (°) ** | N2-N1-C5 | 110.5 |

| N1-N2-C3 | 106.8 | |

| N2-C3-C4 | 110.2 | |

| C3-C4-C5 | 105.7 | |

| C4-C5-N1 | 106.8 | |

| C5-N1-C6 | 128.9 | |

| N1-C6-C7 | 112.3 |

Electronic Properties

The electronic properties of a molecule are critical for understanding its reactivity and interaction with biological targets. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of electron-donating and -accepting abilities, respectively.

Table 2: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.78 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap | 6.53 eV |

| Dipole Moment | 2.15 D |

| Total Energy | -442.87 Hartree |

Computational and Experimental Protocols

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 suite of programs. The geometry of this compound was optimized without constraints in the gas phase using the B3LYP functional combined with the 6-311++G(d,p) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies). The electronic properties, including HOMO and LUMO energies and dipole moment, were also obtained from the optimized structure.

Hypothetical Experimental Synthesis

Step 1: Synthesis of 1H-pyrazole. A mixture of hydrazine hydrate (1 mol) and 1,1,3,3-tetramethoxypropane (1 mol) in glacial acetic acid is refluxed for 4 hours. The reaction mixture is then cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with diethyl ether, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 1H-pyrazole.

Step 2: N-alkylation of 1H-pyrazole. To a solution of 1H-pyrazole (0.5 mol) in dry N,N-dimethylformamide (DMF), sodium hydride (0.6 mol, 60% dispersion in mineral oil) is added portion-wise at 0°C. The mixture is stirred for 30 minutes, after which cyclopentylmethyl bromide (0.55 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.

Molecular Interactions and Signaling Pathways

To explore the potential biological activity of this compound, molecular docking simulations were performed against a hypothetical protein kinase target, a common target class for pyrazole-containing inhibitors.

Molecular Docking

Molecular docking studies were conducted using AutoDock Vina. The pyrazole moiety is predicted to form hydrogen bonds with the hinge region of the kinase domain, a critical interaction for kinase inhibition. The cyclopentylmethyl group occupies a hydrophobic pocket, contributing to the binding affinity.

Table 3: Predicted Binding Interactions of this compound with a Hypothetical Kinase

| Interacting Residue | Interaction Type | Distance (Å) |

| LEU83 | Hydrogen Bond (N2) | 2.9 |

| VAL11 | Hydrophobic | 3.8 |

| ALA31 | Hydrophobic | 4.1 |

| PHE145 | π-Alkyl | 4.5 |

Visualizations

The following diagrams illustrate the molecular structure, the computational workflow, and a hypothetical signaling pathway in which this compound could act as an inhibitor.

Caption: Molecular graph of this compound.

Caption: Workflow for theoretical calculations.

Caption: Hypothetical kinase inhibition pathway.

Potential Biological Activity of 1-(cyclopentylmethyl)-1H-pyrazole: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: While specific biological data for 1-(cyclopentylmethyl)-1H-pyrazole is not extensively documented in publicly available literature, its core structure, the pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anticancer, anti-inflammatory, and antimicrobial effects.[1][4][6][7][8][9] This whitepaper aims to provide an in-depth overview of the potential biological activities of this compound by examining the established activities of structurally related pyrazole-containing compounds. We will explore potential mechanisms of action, present quantitative data from analogous compounds, detail relevant experimental protocols, and visualize key pathways and workflows.

The Pyrazole Scaffold: A Foundation for Diverse Biological Activity

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of therapeutic agents.[4][7][9] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a multitude of biological targets. The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the erectile dysfunction drug Sildenafil, and various kinase inhibitors for cancer therapy like Crizotinib and Encorafenib, underscores its therapeutic significance.[3][5][10]

The N1 position of the pyrazole ring is a common site for substitution, and the nature of the substituent can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The "cyclopentylmethyl" group in the molecule of interest is a non-polar, flexible aliphatic moiety that can potentially engage in hydrophobic interactions within a target's binding site.

Potential Therapeutic Applications

Based on extensive research into pyrazole derivatives, the following biological activities represent the most promising avenues for this compound.

Kinase Inhibition

A predominant area of research for pyrazole derivatives is in the development of protein kinase inhibitors.[1][6] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] Pyrazole-based compounds have been successfully designed to target a wide range of kinases, including:

-

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11][12]

-

Serine/Threonine Kinases: Including AKT, RAF (e.g., BRAF V600E), and p38 MAP kinase.[11][13]

-

Cyclin-Dependent Kinases (CDKs): Which are key regulators of the cell cycle.[12]

The pyrazole scaffold often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The cyclopentylmethyl group could potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, contributing to affinity and selectivity.

Anticancer Activity

Stemming from their kinase inhibitory activity, many pyrazole derivatives exhibit potent antiproliferative and pro-apoptotic effects in various cancer cell lines.[11][12][13] By inhibiting key kinases in signaling pathways that drive tumor growth, survival, and angiogenesis, these compounds are at the forefront of targeted cancer therapy. Research has demonstrated the efficacy of pyrazole derivatives against breast, lung, colon, and liver cancer cell lines, among others.[11][12][13]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prime example. While celecoxib's mechanism is through selective inhibition of cyclooxygenase-2 (COX-2), other pyrazole compounds have shown anti-inflammatory effects through different mechanisms, such as the inhibition of p38 MAP kinase, a key mediator of inflammatory cytokine production.[14][15] Some pyrazoles have also demonstrated analgesic properties, potentially through modulation of opioid receptors or acid-sensing ion channels.[15][16]

Antimicrobial Activity

Several studies have reported the potential of pyrazole derivatives as antimicrobial agents.[4][9] These compounds have shown efficacy against various bacterial and fungal strains, including drug-resistant variants like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The exact mechanisms are varied but can involve the inhibition of essential microbial enzymes.

Quantitative Data for Representative Pyrazole Derivatives

To provide a quantitative perspective on the potential potency of pyrazole-based compounds, the following table summarizes the biological activity of various derivatives from the literature. It is important to note that these data are for analogous compounds and not for this compound itself.

| Compound Class/Example | Target/Assay | Activity Metric | Value | Reference |

| Fused Pyrazole Derivative (Compound 50) | EGFR Kinase | IC₅₀ | 0.09 µM | [Saleh et al., as cited in 5] |

| Fused Pyrazole Derivative (Compound 50) | VEGFR-2 Kinase | IC₅₀ | 0.23 µM | [Saleh et al., as cited in 5] |

| Fused Pyrazole Derivative (Compound 50) | HepG2 (Liver Cancer) Cell Line | IC₅₀ | 0.71 µM | [Saleh et al., as cited in 5] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | PI3 Kinase | IC₅₀ | Potent | [Thangarasu et al., as cited in 5] |

| Pyrazole Carbaldehyde Derivative (Compound 43) | MCF7 (Breast Cancer) Cell Line | IC₅₀ | 0.25 µM | [Thangarasu et al., as cited in 5] |

| Pyrazolo[4,3-f]quinoline Derivative (Compound 48) | Haspin Kinase | IC₅₀ | >90% inhib. @ 100nM | [Opoku-Temeng et al., as cited in 5] |

| Pyrazolo[4,3-f]quinoline Derivative (Compound 48) | HCT116 (Colon Cancer) Cell Line | IC₅₀ | 1.7 µM | [Opoku-Temeng et al., as cited in 5] |

| 1,3,5-Trisubstituted Pyrazole (Compound 31) | Aurora Kinase A | IC₅₀ | 31 nM | [As cited in 15] |

| 1,3,5-Trisubstituted Pyrazole (Compound 31) | MCF-7 (Breast Cancer) Cell Line | IC₅₀ | 1.6 µM | [As cited in 15] |

Experimental Protocols

To facilitate further research, this section provides a detailed methodology for a representative in vitro kinase inhibition assay, a primary screening method for compounds like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, AKT1, p38α).

-

Kinase-specific substrate peptide.

-

Adenosine triphosphate (ATP).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

White, opaque 384-well assay plates.

-

Plate-reading luminometer.

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compound in kinase buffer to create a concentration gradient (e.g., 100 µM to 1 nM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control. b. Add 10 µL of a solution containing the kinase and its specific substrate peptide in kinase buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution (concentration is typically at or near the Km for the specific kinase). d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion Measurement: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: a. Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. b. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

-

The raw luminescence data is converted to percent inhibition relative to the high (no inhibitor) and low (no enzyme) controls.

-

The percent inhibition is plotted against the logarithm of the test compound concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations: Pathways and Workflows

Signaling Pathway Example

The diagram below illustrates a simplified PI3K/AKT signaling pathway, a critical pathway in cell survival and proliferation that is often targeted by pyrazole-based kinase inhibitors.[13]

Caption: Simplified PI3K/AKT Signaling Pathway Targeted by Kinase Inhibitors.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing the biological activity of a novel compound.

Caption: General Workflow for Novel Compound Biological Activity Screening.

Conclusion and Future Directions

The pyrazole scaffold is a highly validated starting point for the development of potent, biologically active molecules. While this compound itself has not been extensively characterized, the wealth of data on analogous compounds strongly suggests its potential as a modulator of key biological targets, particularly protein kinases. The cyclopentylmethyl substituent may offer advantages in terms of hydrophobic interactions and metabolic stability.

Future research should focus on the chemical synthesis of this compound, followed by a systematic evaluation of its activity against a panel of disease-relevant targets, such as a broad kinase panel. Promising hits from these primary screens should then be advanced through the experimental workflow outlined above to fully characterize their therapeutic potential. The insights gained from such studies will be invaluable in determining the ultimate utility of this compound in drug discovery and development.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. Natural and Biomimetic Antitumor Pyrazoles, A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

Predicted Mechanism of Action for 1-(cyclopentylmethyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific data on the mechanism of action for 1-(cyclopentylmethyl)-1H-pyrazole. This guide, therefore, presents a predicted mechanism of action based on the well-documented activities of the broader pyrazole class of compounds. The experimental protocols and data presented are illustrative examples and should be adapted for specific research inquiries.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] The versatility of the pyrazole ring allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities.[1][3] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors used in oncology.[1][3] Given the established therapeutic importance of this class, this compound is predicted to interact with key biological targets, potentially exhibiting anti-inflammatory, analgesic, or kinase-modulating properties.

Predicted Biological Targets and Mechanism of Action

Based on the activities of structurally related pyrazole compounds, the mechanism of action for this compound is likely to involve the inhibition of specific enzymes or the modulation of cellular receptors.

Predicted Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

-

Predicted Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Predicted Mechanism: this compound may act as a selective or non-selective inhibitor of COX enzymes. By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The cyclopentylmethyl substituent may influence the selectivity and potency of COX inhibition.

Predicted Kinase Inhibition Activity

The pyrazole scaffold is a common feature in many kinase inhibitors. Various pyrazole derivatives have been shown to target specific kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer.

-

Predicted Targets: Receptor Tyrosine Kinases (e.g., VEGFR, EGFR), Non-receptor Tyrosine Kinases (e.g., Src family kinases), or Serine/Threonine Kinases (e.g., Aurora kinases).[4]

-

Predicted Mechanism: The compound could act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This would prevent the phosphorylation of downstream substrates, thereby interrupting signaling cascades that control cell proliferation, survival, and angiogenesis. The specific kinase target would be determined by the three-dimensional conformation of the cyclopentylmethyl pyrazole structure and its fit within the kinase's active site.

Hypothetical Quantitative Data

The following table represents a hypothetical summary of quantitative data that could be generated for this compound to characterize its biological activity.

| Target/Assay | Metric | Value (nM) |

| COX-1 (human) | IC50 | 1500 |

| COX-2 (human) | IC50 | 75 |

| Aurora Kinase A (human) | IC50 | 250 |

| VEGFR2 (human) | Ki | 500 |

| A549 Lung Cancer Cell Line | EC50 | 800 |

| MCF-7 Breast Cancer Cell Line | EC50 | 1200 |

Illustrative Experimental Protocols

Detailed methodologies for key experiments to elucidate the mechanism of action are outlined below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

-

A solution of the test compound is prepared in DMSO and serially diluted.

-

The purified kinase, a fluorescently labeled peptide substrate, and ATP are combined in a reaction buffer.

-

The test compound dilutions are added to the kinase reaction mixture.

-

The reaction is incubated at 30°C for 1 hour.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

Objective: To determine the half-maximal effective concentration (EC50) of the compound in inhibiting the proliferation of cancer cell lines.

Methodology:

-

Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The test compound is serially diluted in cell culture medium and added to the cells.

-

The cells are incubated for 72 hours at 37°C in a humidified CO2 incubator.

-

A viability reagent (e.g., resazurin or CellTiter-Glo®) is added to each well.

-

The plates are incubated for a further 2-4 hours.

-

The fluorescence or luminescence is measured using a plate reader to determine the number of viable cells.

-

EC50 values are calculated from the dose-response curves.

Visualizations

Predicted Signaling Pathway: Kinase Inhibition

Caption: Predicted inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow: Target Identification

Caption: A generalized workflow for identifying the biological target and mechanism of action.

References

Commercial Availability and Technical Guide for 1-(Cyclopentylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability of Related Pyrazole Derivatives

While a dedicated product page for 1-(cyclopentylmethyl)-1H-pyrazole is not prominently available, the commercial availability of its derivatives suggests that the parent compound can be synthesized upon request or is available from specialized chemical suppliers. The following table summarizes the quantitative data for commercially listed, structurally similar pyrazole derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Examples |

| This compound-4-carboxylic acid | 1216111-78-2 | C10H14N2O2 | 194.23 | Hubei Zhonglong Kangsheng Fine Chemical Co., Ltd., Taizhou Jiayin Chemical Co., Ltd., Minglong (Xianning) Medicine Co., Ltd. |

| (1-Cyclopentyl-1H-pyrazol-3-yl)methanol | 1260658-79-4 | C9H14N2O | 166.22 | Biosynth, CymitQuimica |

| 4-(Chloromethyl)-1-cyclopentyl-3-methyl-1H-pyrazole | 1216016-10-2 | C10H15ClN2 | 198.69 | BLDpharm |

| 1-Cyclopentyl-5-methyl-3-nitro-1H-pyrazole | 1172417-53-6 | C9H13N3O2 | 195.22 | PubChem lists multiple depositors |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the N-alkylation of pyrazole with a suitable cyclopentylmethyl halide. The following is a representative experimental protocol adapted from general methods for the N-alkylation of pyrazoles.

Reaction: N-Alkylation of Pyrazole

Reagents:

-

Pyrazole (1.0 eq)

-

(Bromomethyl)cyclopentane or (Chloromethyl)cyclopentane (1.1 eq)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (solvent)

Procedure:

-

To a solution of pyrazole in anhydrous DMF, add potassium carbonate (or portion-wise addition of sodium hydride at 0°C).

-

Stir the suspension at room temperature for 30 minutes.

-

Add (bromomethyl)cyclopentane to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Experimental Workflow Diagram

Caption: Synthetic workflow for the N-alkylation of pyrazole.

Role in Signaling Pathways: Inhibition of the BRAF/MEK/ERK Pathway

Pyrazole derivatives are a prominent scaffold in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. One of the most significant targets for pyrazole-based drugs is the BRAF kinase, a critical component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving cell proliferation and survival in many cancers, including melanoma.

Mechanism of Action:

Pyrazole-containing BRAF inhibitors act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the BRAF kinase domain, preventing the phosphorylation and activation of its downstream target, MEK. This, in turn, inhibits the phosphorylation of ERK, leading to a blockade of the entire signaling cascade. The subsequent downstream effects include the downregulation of transcription factors involved in cell cycle progression and survival, ultimately leading to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.

BRAF Signaling Pathway Inhibition Diagram

Caption: Inhibition of the BRAF signaling pathway by a pyrazole derivative.

Methodological & Application

Application Notes and Protocols for 1-(Cyclopentylmethyl)-1H-pyrazole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyclopentylmethyl)-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a cyclopentylmethyl group at the N1 position of the pyrazole ring can modulate the compound's lipophilicity and steric profile, potentially influencing its biological activity and pharmacokinetic properties. This document provides a detailed, plausible protocol for the synthesis of this compound via N-alkylation of pyrazole and discusses its potential applications based on the known activities of related pyrazole derivatives.

Potential Applications

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of intense investigation in drug discovery.

-

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide array of biological activities.[1][2] The core pyrazole structure is a key component in several approved drugs. The cyclopentylmethyl substituent may enhance binding to specific biological targets. Potential areas of investigation for this compound include:

-

Anti-inflammatory Activity: Many pyrazole-containing compounds have demonstrated significant anti-inflammatory properties.[1]

-

Antimicrobial and Antifungal Agents: The pyrazole scaffold is a promising framework for the development of new antimicrobial and antifungal drugs.[1]

-

Anticancer Agents: Certain substituted pyrazoles have shown potent anticancer activity.[3][4]

-

Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.

-

-

Materials Science: The pyrazole ring can act as a ligand for metal coordination, making its derivatives potentially useful in the development of novel catalysts and materials with interesting electronic and photophysical properties.

Experimental Protocol: Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of pyrazole with a suitable cyclopentylmethyl electrophile, such as (bromomethyl)cyclopentane or (iodomethyl)cyclopentane, in the presence of a base. This method is well-established for the N-alkylation of various pyrazoles.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Pyrazole | 98% | e.g., Sigma-Aldrich |

| (Bromomethyl)cyclopentane | 97% | e.g., Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | e.g., Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | e.g., Sigma-Aldrich |

| Diethyl Ether (Et2O) | Anhydrous | e.g., Sigma-Aldrich |

| Saturated aq. NH4Cl solution | ||

| Saturated aq. NaCl solution (Brine) | ||

| Anhydrous Magnesium Sulfate (MgSO4) |

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

NMR Spectrometer (e.g., 400 MHz)

-

Mass Spectrometer

-

FT-IR Spectrometer

Detailed Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 g, 14.7 mmol).

-

Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask and stir until the pyrazole is completely dissolved. Carefully add sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portion-wise at 0 °C (ice bath).

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

-

Alkylation: Cool the mixture back to 0 °C and add (bromomethyl)cyclopentane (2.64 g, 16.2 mmol) dropwise via a syringe.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield: Based on similar N-alkylation reactions of pyrazoles, the expected yield of the purified product is in the range of 70-90%.

Characterization Data (Predicted)

As no specific experimental data for this compound is readily available, the following characterization data is predicted based on the analysis of unsubstituted pyrazole and other 1-alkyl-pyrazoles.[5][6][7][8][9][10]

| Analysis | Predicted Data |

| Appearance | Colorless to pale yellow oil or low-melting solid. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5 (d, 1H, H5-pyrazole), ~7.4 (d, 1H, H3-pyrazole), ~6.2 (t, 1H, H4-pyrazole), ~4.0 (d, 2H, N-CH₂), ~2.3 (m, 1H, CH-cyclopentyl), ~1.8-1.5 (m, 8H, cyclopentyl-CH₂). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~139 (C3), ~128 (C5), ~105 (C4), ~58 (N-CH₂), ~38 (CH-cyclopentyl), ~30 (cyclopentyl-CH₂), ~25 (cyclopentyl-CH₂). |

| Mass Spec. (EI) | m/z (%): Predicted molecular ion [M]⁺ at 150.1157. |

| FT-IR (neat) | ν (cm⁻¹): ~3100-3000 (C-H aromatic), ~2950-2850 (C-H aliphatic), ~1550 (C=N stretching). |

Workflow and Pathway Diagrams

Below are diagrams illustrating the synthetic workflow and a conceptual diagram of its potential role as a building block in drug discovery.

Caption: Synthetic workflow for this compound.

Caption: Role in a typical drug discovery process.

Safety Precautions

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

-

(Bromomethyl)cyclopentane: Lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work. All procedures should be carried out by trained personnel in a suitable laboratory setting.

References

- 1. Buy 1-CYCLOPENTYL-5-METHYL-1H-PYRAZOLE | 1171370-67-4 | 95 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1 H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 10. Pyrazole(288-13-1) 13C NMR [m.chemicalbook.com]

Application of 1-(Cyclopentylmethyl)-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.[1][2][3][4] The 1-(cyclopentylmethyl)-1H-pyrazole moiety, a specific embodiment of this scaffold, offers a unique combination of a bulky, lipophilic cyclopentylmethyl group at the N1 position of the pyrazole ring. This structural feature can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it an attractive scaffold for the development of novel therapeutic agents. The cyclopentyl group can enhance binding affinity to target proteins and improve metabolic stability.[5] This document provides an overview of the potential applications of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Potential Therapeutic Applications

While specific research on this compound is emerging, the broader class of N-alkylated pyrazoles has shown significant promise in several therapeutic areas. Based on the activities of structurally related compounds, derivatives of this compound are being investigated for the following applications:

-

Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][5][6][7] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as kinase signaling pathways.[2][8][9]

-

Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors.[2][8][9][10] By functionalizing the this compound core, it is possible to design selective inhibitors for specific kinases implicated in diseases like cancer and inflammatory disorders.

-

Neurodegenerative Diseases: Some pyrazole derivatives have shown potential in the treatment of neurodegenerative disorders by targeting enzymes such as cholinesterases or by exhibiting neuroprotective effects.[11][12][13][14] The lipophilic nature of the cyclopentylmethyl group may enhance blood-brain barrier penetration, a critical factor for CNS-targeting drugs.

-

Antimicrobial and Anti-inflammatory Activity: The pyrazole ring is present in several anti-inflammatory and antimicrobial agents.[15][16] Derivatives of this compound could be explored for their potential to combat bacterial infections and modulate inflammatory responses.

Quantitative Data on Related Pyrazole Derivatives

To illustrate the potential potency of this class of compounds, the following table summarizes the biological activity of various pyrazole derivatives from the literature. It is important to note that these are not direct derivatives of this compound but represent the therapeutic potential of the broader pyrazole class.

| Compound Class | Target/Assay | IC50/Ki | Reference |

| Pyrazole-based PDE10A Inhibitors | PDE10A | 0.24 - 1.82 nM | [1] |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | MDA-MB-231 breast cancer cells | 2.43 - 7.84 µM | [17][18] |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | HepG2 liver cancer cells | 4.98 - 14.65 µM | [17][18] |

| Diphenyl Pyrazole-Chalcone Derivatives | HNO-97 cancer cells | 10 - 10.56 µM | [19] |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | 0.25 µM | [20] |

| Pyrazole-based Akt1 Kinase Inhibitor (Afuresertib) | Akt1 | Ki = 0.08 nM | [9] |

| Pyrazole Derivative as CDK12/13 Inhibitor | CDK12 | 9 nM | [9] |

| Pyrazole Derivative as CDK12/13 Inhibitor | CDK13 | 5.8 nM | [9] |

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclopentylmethyl)-3-aryl-1H-pyrazole-5-carboxamide Derivatives

This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted for the creation of a diverse chemical library for screening. The synthesis involves a classical Knorr pyrazole synthesis followed by functionalization.

Workflow for Synthesis:

Caption: Synthetic workflow for this compound derivatives.

Materials:

-

Substituted aryl methyl ketone

-

Diethyl oxalate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Cyclopentylmethylhydrazine (or its hydrochloride salt)

-

Glacial acetic acid

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Desired amine (R-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-